molecular formula C8H9N3 B14878824 6-Ethyl-2-methylpyrimidine-4-carbonitrile

6-Ethyl-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14878824
M. Wt: 147.18 g/mol
InChI Key: ICYAUNKMYAIYMG-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and have significant biological and chemical importance. This compound is characterized by the presence of an ethyl group at the 6th position, a methyl group at the 2nd position, and a cyano group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methylpyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrimidine derivative. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino-substituted pyrimidines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-2-methylpyrimidine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in enzymes or receptors. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the cyano group, allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6-ethyl-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C8H9N3/c1-3-7-4-8(5-9)11-6(2)10-7/h4H,3H2,1-2H3

InChI Key

ICYAUNKMYAIYMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C)C#N

Origin of Product

United States

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